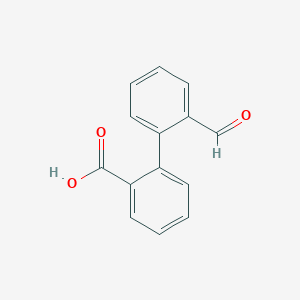

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

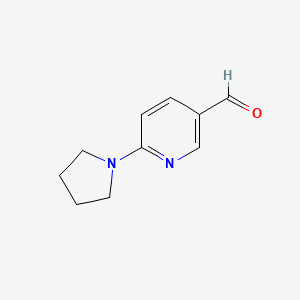

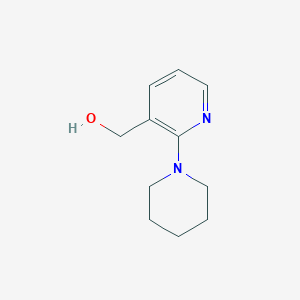

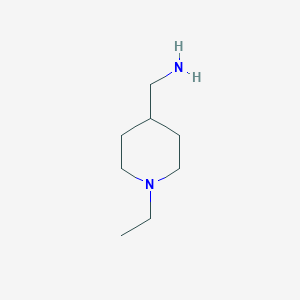

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol, also known as DIMBOA, is a naturally occurring compound. It has a molecular weight of 165.19 and its IUPAC name is 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol .

Synthesis Analysis

An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols followed by Cu(I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves the use of the chiral bisphosphorus ligand WingPhos in a versatile, regio- and enantioselective palladium-catalyzed tandem allylic substitution .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol can be analyzed using Single-Crystal X-ray Diffraction (SC-XRD) . The InChI code for this compound is 1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol include a molecular weight of 165.19 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Application in Cancer Research

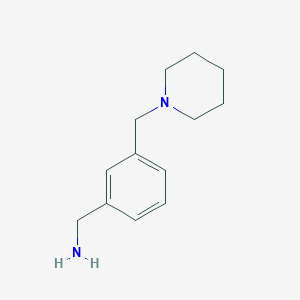

- Summary of Application : A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .

- Methods of Application : The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .

- Results or Outcomes : These analogues exhibited moderate to good potency against various cancer cell lines. Molecule 14f displayed the most potent anticancer activity (IC 50 = 7.84–16.2 µM against PC-3, NHDF, MDA-MB-231, MIA PaCa-2, and U-87 MG cancer cell lines), indicating its potential as a lead compound for further structural optimization .

Application in Mechanochemistry

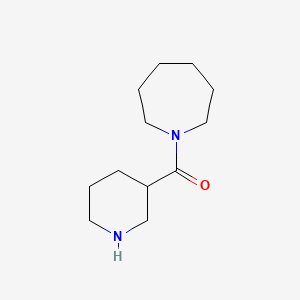

- Summary of Application : A mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives was conducted via a one-pot three-component reaction .

- Methods of Application : The new milling system uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .

- Results or Outcomes : This method led to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .

Application in Polymer Science

- Summary of Application : 3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins .

- Results or Outcomes : The resulting resins have applications ranging from the casting of airplane parts to adhesives .

Application in Drug Design

- Summary of Application : A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .

- Methods of Application : The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .

- Results or Outcomes : Structure–activity relationship analysis indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity, while having a para-amino group on ring C significantly enhanced potency .

Application in Chemical Synthesis

- Summary of Application : The facile synthesis of the benzylamine precursors from commercially available salicylaldehyde derivatives affords a powerful general synthetic way to prepare a variety of substituted benzoxazines .

Application in Material Science

- Summary of Application : 3,4-Dihydro-2H-1,4-benzoxazin-2-ylmethanol is used in the synthesis of thermosetting resins .

- Results or Outcomes : The resulting resins have applications ranging from the casting of airplane parts to adhesives .

Application in Anticancer Drug Design

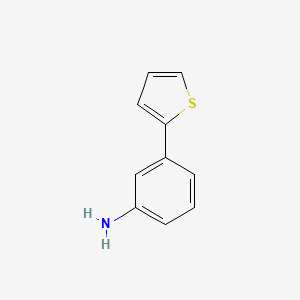

- Summary of Application : A series of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues were synthesized as potential anticancer agents .

- Methods of Application : The compounds were synthesized through a two-step synthetic protocol .

- Results or Outcomes : Compound 4e displayed superior activity against both the cell lines MCF-7 and MDA-MB-231 with IC50 values of 8.60 ± 0.75 and 6.30 ± 0.54 µM respectively, compared to the Doxorubicin IC50 value of 9.11 ± 0.54 and 8.47 ± 0.47 µM .

Application in High Throughput Mechanochemistry

- Summary of Application : An unprecedented mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives was conducted via a one pot three component reaction .

- Methods of Application : The new milling system uses a multiposition jar, allowing for the processing of up to 12 samples simultaneously .

- Results or Outcomes : This method led to the formation of a fungicide and a building block for polymer preparation with higher throughput compared to standard milling devices .

Application in Material Science

Safety And Hazards

Safety measures for handling 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and adequate ventilation should be ensured . In case of accidental ingestion or contact, immediate medical attention is required .

Propriétés

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-4,7,10-11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDDVYQKGVCTRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383723 |

Source

|

| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

CAS RN |

82756-74-9 |

Source

|

| Record name | 3,4-dihydro-2H-1,4-benzoxazin-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1306143.png)

![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)